molecular formula C11H11FO3 B1323776 Ethyl 2-fluoro-4-methylbenzoylformate CAS No. 873547-99-0

Ethyl 2-fluoro-4-methylbenzoylformate

Cat. No. B1323776
M. Wt: 210.2 g/mol
InChI Key: NHPHHYVPYZWESF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-fluoro-4-methylbenzoylformate is a heterocyclic organic compound . Its IUPAC name is ethyl 2-(2-fluoro-4-methylphenyl)-2-oxoacetate . The molecular weight of this compound is 210.20692 and its molecular formula is C11H11FO3 .


Molecular Structure Analysis

The SMILES string for Ethyl 2-fluoro-4-methylbenzoylformate is CCOC(=O)C(=O)C1=C(C=C(C=C1)C)F . This indicates that the compound contains an ester functional group (OC(=O)) attached to a 2-fluoro-4-methylphenyl group .


Physical And Chemical Properties Analysis

Ethyl 2-fluoro-4-methylbenzoylformate is a solid substance . It has a molecular weight of 210.20 and a molecular formula of C11H11FO3 . Unfortunately, the sources did not provide additional physical and chemical properties like melting point, solubility, etc.

Scientific Research Applications

1. Liquid Crystal Materials

Ethyl 2-fluoro-4-methylbenzoylformate plays a role in the synthesis of chiral materials for liquid crystal applications. Studies on materials such as (R)‐1‐methyl‐2‐(2′‐methylsulphanylethoxy)ethyl 4‐(4′‐alkoxybiphenyl‐1‐carboxyloxy)‐2‐fluorobenzoates have demonstrated significant properties related to ferroelectric and antiferroelectric phases, crucial for liquid crystal displays and other electro-optical devices (Yu, Chang, & Wu, 2007).

2. Synthesis of Carboxamide Derivatives

The compound is instrumental in synthesizing carboxamide derivatives, which have shown potent cytotoxicity against certain cancer cells. These derivatives, particularly ones like 4-N-[2-(dimethylamino)ethyl], have been tested for growth inhibitory properties, showing effectiveness against specific leukemia and carcinoma cells (Deady, Rogers, Zhuang, Baguley, & Denny, 2005).

3. Fluorophore Development in Biochemistry and Medicine

Ethyl 2-fluoro-4-methylbenzoylformate contributes to developing efficient fluorophores widely used in biochemistry and medicine. These fluorophores are essential for studying various biological systems, including DNA fluorophores based on fused aromatic systems (Aleksanyan & Hambardzumyan, 2013).

4. Antitumor Activities

The compound has been utilized in creating amino acid ester derivatives containing 5-fluorouracil, which exhibited inhibitory effects against specific cancer cell lines. This highlights its potential in developing new anticancer therapies (Xiong, Zhu, Zhao, Lan, Jiang, Yang, & Zhang, 2009).

5. Fluorine Magnetic Resonance Studies

It's also significant in fluorine magnetic resonance studies, especially in investigating the properties of fluorine-substituted compounds like benzoyl chymotrypsins. These studies are crucial for understanding the molecular interactions and properties of fluorinated compounds in biological systems (Amshey & Bender, 1983).

6. Synthesis of Diverse Trifluoromethyl Heterocycles

Ethyl 2-fluoro-4-methylbenzoylformate is a versatile intermediate for synthesizing various trifluoromethyl heterocycles, which are vital in pharmaceutical and agrochemical industries. These heterocycles form the core of many bioactive compounds (Honey, Pasceri, Lewis, & Moody, 2012).

properties

IUPAC Name

ethyl 2-(2-fluoro-4-methylphenyl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FO3/c1-3-15-11(14)10(13)8-5-4-7(2)6-9(8)12/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHPHHYVPYZWESF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=C(C=C(C=C1)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80641293
Record name Ethyl (2-fluoro-4-methylphenyl)(oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80641293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-fluoro-4-methylbenzoylformate

CAS RN

873547-99-0
Record name Ethyl (2-fluoro-4-methylphenyl)(oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80641293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.